Methyl 5-[(3-chloropyridin-2-yl)amino]-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[(3-chloropyridin-2-yl)amino]-3’-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate is a complex organic compound with the molecular formula C22H21ClN2O4S and a molecular weight of 444.93 g/mol . This compound is characterized by its unique structure, which includes a chloropyridinyl group, an ethylsulfonyl group, and a methylbiphenyl carboxylate moiety.
Preparation Methods
The synthesis of Methyl 5-[(3-chloropyridin-2-yl)amino]-3’-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate involves multiple steps, starting with the preparation of the chloropyridinyl intermediate. The reaction conditions typically include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 5-[(3-chloropyridin-2-yl)amino]-3’-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridinyl group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its effects within biological systems .
Comparison with Similar Compounds
Similar compounds include other biphenyl derivatives with varying substituents. For example:
- Methyl 5-[(3-bromopyridin-2-yl)amino]-3’-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate
- Methyl 5-[(3-fluoropyridin-2-yl)amino]-3’-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate
These compounds share structural similarities but differ in their halogen substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of the chloropyridinyl and ethylsulfonyl groups in Methyl 5-[(3-chloropyridin-2-yl)amino]-3’-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate distinguishes it from its analogs .
Properties
Molecular Formula |
C22H21ClN2O4S |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
methyl 3-[(3-chloropyridin-2-yl)amino]-5-(3-ethylsulfonylphenyl)-2-methylbenzoate |
InChI |
InChI=1S/C22H21ClN2O4S/c1-4-30(27,28)17-8-5-7-15(11-17)16-12-18(22(26)29-3)14(2)20(13-16)25-21-19(23)9-6-10-24-21/h5-13H,4H2,1-3H3,(H,24,25) |
InChI Key |
OQBGFYOFKXPCIK-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C(=C2)NC3=C(C=CC=N3)Cl)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.